4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
Description
This compound features a thieno[2,3-d]pyrimidin-4-yl core linked to a benzamide group substituted with a 1,2,3,4-tetrahydroquinoline-1-sulfonyl moiety. Its structural complexity suggests applications in kinase inhibition or antimicrobial activity, as seen in related analogs .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S2/c27-21(25-20-18-11-13-30-22(18)24-14-23-20)16-7-9-17(10-8-16)31(28,29)26-12-3-5-15-4-1-2-6-19(15)26/h1-2,4,6-11,13-14H,3,5,12H2,(H,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPCZPABVPJKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C5C=CSC5=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Sulfonamide Reactivity
The sulfonamide group (-SO₂NH-) undergoes characteristic reactions:
-
Acid/Base Hydrolysis : Cleavage under strong acidic (H₂SO₄, HCl) or basic (NaOH, KOH) conditions yields sulfonic acid derivatives and amines. For example:
Similar hydrolysis mechanisms are observed in tetrahydroquinoline-sulfonamide derivatives .
-
Alkylation/Acylation : Reacts with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) at the nitrogen atom:
These reactions are critical for modifying solubility and bioactivity .
Benzamide Functional Group Transformations
The N-{thieno[2,3-d]pyrimidin-4-yl}benzamide moiety participates in:
-
Nucleophilic Substitution : The electron-deficient thienopyrimidine ring facilitates substitution at the 4-position. For instance, halogenation with POCl₃ yields chlorinated derivatives:
This reactivity is well-documented in structurally related compounds .
-
Hydrolysis : Under acidic or basic conditions, the amide bond cleaves to form carboxylic acid and amine intermediates:
Stability studies on benzamide analogs suggest this reaction occurs at elevated temperatures (>80°C) .
Thieno[2,3-d]pyrimidine Modifications
The heterocyclic core enables diverse transformations:
Tetrahydroquinoline Ring Reactivity
The tetrahydroquinoline system undergoes:
-
Oxidation : Using KMnO₄ or CrO₃ converts the saturated ring to quinoline derivatives:
This reaction is stereospecific and influenced by substituents .
-
Reductive Amination : Reacts with aldehydes (e.g., formaldehyde) under H₂/Pd-C to form N-alkylated products :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki-Miyaura : The bromine atom (if present in analogs) reacts with aryl boronic acids:
Biological Activity Correlations
While direct pharmacological data for this compound is limited, structural analogs demonstrate:
-
Kinase Inhibition : Thienopyrimidine derivatives selectively target EGFR and VEGFR2 .
-
Antimicrobial Effects : Sulfonamide-tetrahydroquinoline hybrids show MIC values of 2–8 µg/mL against S. aureus.
Synthetic Optimization Strategies
Key improvements for scalable synthesis include:
-
Flow Chemistry : Reduces reaction times for sulfonylation steps by 40% compared to batch processes .
-
Microwave Assistance : Achieves >95% purity in benzamide coupling reactions at 150°C/10 min .
This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science. Further studies are required to fully map its reactivity under non-standard conditions (e.g., photochemical, electrochemical).
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrahydroquinoline derivatives. For instance, N-sulfonyl derivatives of tetrahydroisoquinolines have demonstrated significant antifungal activity against various strains such as Aspergillus and Penicillium species. These findings suggest that similar structures may provide effective solutions for combating microbial contamination in food and other industries .
Antitumor Effects
Research indicates that compounds related to tetrahydroquinoline structures exhibit potential antitumor effects. In particular, derivatives have been shown to inhibit cell proliferation in certain cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. Further investigations are needed to establish the specific pathways influenced by 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide .
Targeting RORγt
One notable application involves targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt), a crucial regulator in autoimmune diseases. Studies have shown that derivatives of tetrahydroquinoline can serve as inverse agonists for RORγt, potentially offering therapeutic benefits for conditions like psoriasis and rheumatoid arthritis. The compound's ability to enhance bioavailability makes it a promising candidate for oral administration in treating Th17-mediated autoimmune disorders .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for evaluating the viability of new drug candidates. Preliminary analyses suggest that derivatives related to this compound exhibit favorable ADMET characteristics, including low hepatic toxicity and good bioavailability. Such profiles are essential for further development into therapeutic agents .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism by which 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Analogs and Scaffold Variations
Thieno[2,3-d]Pyrimidine Derivatives
- Compound 8b: 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Substituents: Methoxy benzamide and trifluoromethylphenoxy group. Key Difference: Lacks the tetrahydroquinoline-sulfonyl group but includes a trifluoromethyl ether linkage. Biological Activity: Demonstrates anti-microbial properties .
- Compound 5: 2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide Substituents: Chloroacetylhydrazide and tetrahydrobenzothienopyrimidine core. Key Difference: Replaces benzamide with a hydrazide group, altering hydrogen-bonding capacity. Physicochemical Properties: Molecular weight >5.07 kDa, surface area 53.18 Ų .
Benzamide/Carbazole-Based Kinase Inhibitors
- Subset 5.1: 4-Cyclobutyl-N-{3-[6-(4-R1 phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl}benzamide Substituents: Cyclobutyl benzamide and pyrrolopyrimidine core. Key Difference: Uses pyrrolo[2,3-d]pyrimidine instead of thieno[2,3-d]pyrimidine. R1 Groups: Includes nitrogenous heterocycles or 1,2,3,4-tetrahydroquinoline-2,4-dione .
Substituent Effects on Physicochemical Properties
*Estimated based on structural analogs.
- Sulfonyl vs.
- Hydrazide vs. Benzamide : Compound 5’s hydrazide group may reduce metabolic stability compared to the benzamide linkage in the target compound .
Biological Activity
The compound 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is a novel synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound integrates a tetrahydroquinoline moiety with a thieno[2,3-d]pyrimidine structure, which is known for its diverse biological activities. The sulfonamide group enhances its pharmacological profile by improving solubility and bioavailability.
Structural Formula
Anticancer Activity
Research indicates that tetrahydroquinoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures to our target compound showed potent inhibition of cancer cell lines such as NCI-H23 and MDA-MB-231. For instance, a related compound exhibited an IC50 value significantly lower than that of Doxorubicin, a standard chemotherapeutic agent .
Anti-inflammatory Properties
The tetrahydroquinoline scaffold has been identified as a potent inhibitor of the NF-κB signaling pathway, which is crucial in inflammatory responses. In vitro studies have shown that certain derivatives can reduce LPS-induced NF-κB transcriptional activity by over 50%, indicating strong anti-inflammatory potential .
Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes involved in disease processes. For example, sulfonamide derivatives are known for their inhibitory effects on acetylcholinesterase (AChE) and urease, which are relevant in conditions like Alzheimer's disease and urinary tract infections respectively .
The biological activities of the compound are likely mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : By disrupting key signaling pathways (like NF-κB), these compounds can prevent cancer cell growth.
- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, leading to reduced activity that can mitigate disease symptoms.
- Antioxidant Effects : Some tetrahydroquinoline derivatives exhibit antioxidant properties that can protect cells from oxidative stress.
Case Studies
- In Vitro Anticancer Activity : A study synthesized several tetrahydroquinoline derivatives and tested them against various cancer cell lines. The most potent derivative showed an IC50 value of 2.5 µg/mL compared to Doxorubicin's 37.5 µg/mL .
- Anti-inflammatory Efficacy : Another study focused on the anti-inflammatory effects of tetrahydroquinoline derivatives in a murine model of inflammation. Results indicated a significant reduction in inflammatory markers when treated with these compounds .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide, and how can reaction parameters be optimized?
- Methodology :
- The compound is typically synthesized via multi-step coupling reactions. First, prepare the thieno[2,3-d]pyrimidin-4-amine core through cyclization of thiourea derivatives with substituted aldehydes (e.g., 4-piperidinobenzaldehyde) under acidic catalysis (e.g., p-toluenesulfonic acid) .
- The tetrahydroquinoline sulfonyl group is introduced via sulfonylation using 1,2,3,4-tetrahydroquinoline-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DCM at 0–25°C.
- Optimize yield by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and employing inert atmospheres (argon/nitrogen). Post-reaction purification via silica gel chromatography (eluent: 5–10% MeOH in DCM) ensures >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodology :
- 1H/13C NMR : Confirm regiochemistry of the thieno[2,3-d]pyrimidine ring (e.g., singlet for C4-H at δ 8.2–8.5 ppm) and sulfonamide linkage (NH resonance at δ 10–12 ppm) .
- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with sulfur/chlorine substituents.
- IR Spectroscopy : Identify sulfonamide S=O stretches (1150–1350 cm⁻¹) and amide C=O bands (1650–1700 cm⁻¹) .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance target specificity in kinase inhibition studies?
- Methodology :
- Scaffold Modification : Replace the tetrahydroquinoline moiety with bicyclic amines (e.g., indoline) to alter steric bulk and hydrogen-bonding capacity.
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to modulate electron density and binding affinity .
- SAR Validation : Screen analogs against kinase panels (e.g., EGFR, VEGFR) using enzymatic assays and molecular docking to correlate substituent effects with IC₅₀ shifts .
Q. What strategies resolve contradictions in cytotoxicity data between in vitro and ex vivo models for this compound?
- Methodology :
- Solubility Profiling : Pre-treat compound with biocompatible surfactants (e.g., Cremophor EL) to improve bioavailability in ex vivo systems .
- Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) and design stabilized analogs (e.g., deuterated methyl groups) .
- Orthogonal Assays : Compare apoptosis markers (Annexin V/PI) across models to distinguish direct cytotoxicity from off-target effects .
Q. How can computational modeling guide the optimization of physicochemical properties for improved blood-brain barrier (BBB) penetration?
- Methodology :
- In Silico Prediction : Use QSAR models to calculate logP (target: 2–4), polar surface area (<90 Ų), and P-glycoprotein substrate likelihood .
- Molecular Dynamics : Simulate BBB permeability via lipid bilayer interactions, prioritizing analogs with balanced hydrophobicity and hydrogen-bond donors ≤3 .
- Validation : Test top candidates in MDCK-MDR1 monolayers to measure apparent permeability (Papp) and efflux ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
